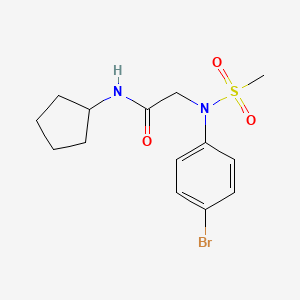
N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is known for its ability to interact with specific receptors in the body, which can lead to various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific receptors in the body. This compound has been found to interact with the glycine receptor, which is involved in the regulation of neurotransmitter release in the brain. By modulating the activity of this receptor, N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has been found to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate and GABA in the brain. This compound has also been found to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for the glycine receptor. This allows for more targeted research on the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of neuropathic pain, anxiety, and depression. Another direction is to explore its potential as a modulator of neurotransmitter release in the brain. Additionally, future research could focus on the development of safer and more effective analogs of this compound for use in scientific research.
Synthesemethoden
The synthesis method of N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide involves several steps. The first step is the preparation of 4-bromoaniline, which is then reacted with cyclopentanone to form 4-bromophenylcyclopentanone. This intermediate compound is then reacted with methylsulfonyl chloride and glycine to form N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-bromophenyl)-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide has been studied for its potential as a therapeutic agent in various scientific research studies. It has been found to have potential applications in the treatment of neuropathic pain, anxiety, and depression. This compound has also been studied for its potential to modulate the release of neurotransmitters in the brain.
Eigenschaften
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3S/c1-21(19,20)17(13-8-6-11(15)7-9-13)10-14(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNMYERKXLUAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-bromophenyl)-N-cyclopentyl-N~2~-(methylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)
![2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)
![2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5780675.png)
![1-(2-chlorobenzyl)-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5780677.png)
![4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5780705.png)
![4-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5780710.png)

![(2,6-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5780723.png)

![(4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenyl)dimethylamine](/img/structure/B5780736.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5780741.png)


![methyl 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5780765.png)